Cas no 1567983-76-9 ((2S)-2-(3,4-dimethoxyphenyl)oxirane)

(2S)-2-(3,4-Dimethoxyphenyl)oxirane is a chiral epoxide derivative characterized by its stereospecific (S)-configuration and aromatic dimethoxy substitution. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals and fine chemicals. The presence of the epoxide ring enables regioselective ring-opening reactions, facilitating the introduction of functional groups with high selectivity. Its rigid structure and electron-rich aromatic system enhance reactivity in nucleophilic additions and catalytic transformations. The dimethoxy groups further contribute to solubility in organic solvents, improving handling in synthetic applications. This compound is valued for its role in asymmetric synthesis, offering precise control over stereochemistry in complex molecular frameworks.
(2S)-2-(3,4-dimethoxyphenyl)oxirane structure
1567983-76-9 structure
Product name:(2S)-2-(3,4-dimethoxyphenyl)oxirane
CAS No:1567983-76-9
MF:C10H12O3
MW:180.200483322144
CID:6192762
PubChem ID:28299265

(2S)-2-(3,4-dimethoxyphenyl)oxirane Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-(3,4-dimethoxyphenyl)oxirane
    • 1567983-76-9
    • AKOS021415097
    • EN300-1838090
    • Inchi: 1S/C10H12O3/c1-11-8-4-3-7(10-6-13-10)5-9(8)12-2/h3-5,10H,6H2,1-2H3/t10-/m1/s1
    • InChI Key: OLWRRBNHIYEGMR-SNVBAGLBSA-N
    • SMILES: O1C[C@@H]1C1C=CC(=C(C=1)OC)OC

Computed Properties

  • Exact Mass: 180.078644241g/mol
  • Monoisotopic Mass: 180.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 31Ų

(2S)-2-(3,4-dimethoxyphenyl)oxirane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1838090-0.1g
(2S)-2-(3,4-dimethoxyphenyl)oxirane
1567983-76-9
0.1g
$615.0 2023-09-19
Enamine
EN300-1838090-2.5g
(2S)-2-(3,4-dimethoxyphenyl)oxirane
1567983-76-9
2.5g
$1370.0 2023-09-19
Enamine
EN300-1838090-0.5g
(2S)-2-(3,4-dimethoxyphenyl)oxirane
1567983-76-9
0.5g
$671.0 2023-09-19
Enamine
EN300-1838090-10.0g
(2S)-2-(3,4-dimethoxyphenyl)oxirane
1567983-76-9
10g
$6635.0 2023-06-01
Enamine
EN300-1838090-10g
(2S)-2-(3,4-dimethoxyphenyl)oxirane
1567983-76-9
10g
$3007.0 2023-09-19
Enamine
EN300-1838090-1.0g
(2S)-2-(3,4-dimethoxyphenyl)oxirane
1567983-76-9
1g
$1543.0 2023-06-01
Enamine
EN300-1838090-0.05g
(2S)-2-(3,4-dimethoxyphenyl)oxirane
1567983-76-9
0.05g
$587.0 2023-09-19
Enamine
EN300-1838090-1g
(2S)-2-(3,4-dimethoxyphenyl)oxirane
1567983-76-9
1g
$699.0 2023-09-19
Enamine
EN300-1838090-5g
(2S)-2-(3,4-dimethoxyphenyl)oxirane
1567983-76-9
5g
$2028.0 2023-09-19
Enamine
EN300-1838090-5.0g
(2S)-2-(3,4-dimethoxyphenyl)oxirane
1567983-76-9
5g
$4475.0 2023-06-01

Additional information on (2S)-2-(3,4-dimethoxyphenyl)oxirane

Recent Advances in the Study of (2S)-2-(3,4-dimethoxyphenyl)oxirane (CAS: 1567983-76-9) in Chemical Biology and Pharmaceutical Research

The compound (2S)-2-(3,4-dimethoxyphenyl)oxirane (CAS: 1567983-76-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This epoxide derivative, characterized by its chiral center and dimethoxy-substituted phenyl ring, has been the subject of several studies aimed at elucidating its biological activity, synthetic pathways, and pharmacological potential. Recent literature highlights its role as a key intermediate in the synthesis of bioactive molecules and its emerging applications in drug discovery.

One of the most notable advancements in the study of (2S)-2-(3,4-dimethoxyphenyl)oxirane is its application in the synthesis of chiral building blocks for pharmaceuticals. Researchers have demonstrated its utility in asymmetric synthesis, particularly in the construction of complex molecules with high enantiomeric purity. A 2023 study published in the Journal of Medicinal Chemistry detailed the use of this compound as a precursor for the development of novel kinase inhibitors, showcasing its versatility in medicinal chemistry. The study reported that derivatives of (2S)-2-(3,4-dimethoxyphenyl)oxirane exhibited potent inhibitory activity against specific cancer-related kinases, suggesting its potential as a scaffold for anticancer drug development.

In addition to its synthetic applications, recent investigations have explored the biological activities of (2S)-2-(3,4-dimethoxyphenyl)oxirane itself. A 2022 paper in Bioorganic & Medicinal Chemistry Letters revealed that this compound possesses notable anti-inflammatory properties, attributed to its ability to modulate key signaling pathways involved in inflammation. Mechanistic studies indicated that the epoxide moiety plays a critical role in its bioactivity, likely through covalent interactions with cellular targets. These findings open new avenues for the development of anti-inflammatory agents based on this chemical framework.

Another significant area of research involves the pharmacokinetic and toxicological profiling of (2S)-2-(3,4-dimethoxyphenyl)oxirane. A recent preclinical study evaluated its stability, metabolism, and safety profile, providing essential data for its potential use in drug development. The results, published in Drug Metabolism and Disposition, indicated that the compound exhibits favorable metabolic stability and low toxicity in vitro, supporting its further investigation as a drug candidate or intermediate. However, the study also highlighted the need for additional in vivo studies to fully assess its safety and efficacy.

Looking ahead, the continued exploration of (2S)-2-(3,4-dimethoxyphenyl)oxirane is expected to yield further insights into its applications in chemical biology and drug discovery. Ongoing research is focusing on optimizing its synthetic routes, expanding its derivative library, and elucidating its mechanisms of action. With its promising biological activities and synthetic versatility, this compound is poised to play a pivotal role in the development of next-generation therapeutics. Researchers and industry professionals are encouraged to monitor advancements in this area, as they may lead to breakthroughs in the treatment of various diseases, including cancer and inflammatory disorders.

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